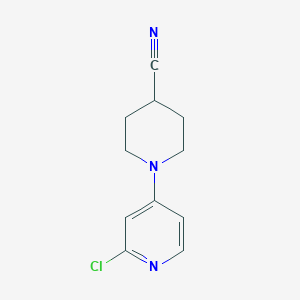

1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c12-11-7-10(1-4-14-11)15-5-2-9(8-13)3-6-15/h1,4,7,9H,2-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPCYRAOUHSXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chloropyridine group is replaced by another nucleophile.

Coupling Reactions: The carbonitrile group can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium(VI) oxide, aqueous conditions.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, polar aprotic solvents.

Coupling: Palladium catalyst, boronic acids, base.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: Substituted pyridines or piperidines.

Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Medicine: It can be used in the development of new drugs, especially those targeting neurological disorders and inflammation.

Industry: The compound finds use in the chemical industry for the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The 2-chloro substituent on pyridine enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in kinase inhibitor design) .

- Bioavailability : Hydrophilic groups like hydroxyethyl () improve solubility, while trifluoromethyl groups () enhance metabolic stability .

- Functional Diversity : Carboxamide and carboxylic acid derivatives () enable conjugation or hydrogen bonding in target interactions .

Physicochemical and Pharmacokinetic Properties

Property Comparison

| Property | 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile | 1-(2-Aminophenyl)piperidine-4-carbonitrile | 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carbonitrile |

|---|---|---|---|

| Molecular Weight | ~234.69 | 201.27 | ~265.25 |

| Log S (Solubility) | Not reported | -3.0 (predicted) | -3.5 (estimated) |

| Hydrogen Bond Donors | 0 | 2 (NH2) | 0 |

| TPSA (Ų) | ~48 | ~54 | ~34 |

| Bioavailability | Moderate (predicted) | High (due to NH2) | High (lipophilic CF3) |

Notes:

- TPSA (Topological Polar Surface Area) : Lower TPSA in trifluoromethyl derivatives () suggests enhanced blood-brain barrier permeability .

- Solubility: Aminophenyl analogs () exhibit higher solubility due to hydrogen-bonding capacity .

Kinase Inhibition

- Isothiazolo[4,3-b]pyridine Analogs : highlights derivatives with sub-micromolar activity against cyclin G-associated kinase (GAK), where the carbonitrile group stabilizes inhibitor-enzyme interactions .

- Antimalarial Activity : Trisubstituted pyrimidines () with piperidine-4-carbonitrile moieties show efficacy against Plasmodium falciparum (IC50 < 100 nM) .

Aldehyde Dehydrogenase (ALDH) Modulation

- Quinoline-based Derivatives: reports compounds targeting ALDH1A1, with carbonitrile groups enhancing binding affinity through hydrophobic interactions .

Biological Activity

1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is a compound of interest due to its potential therapeutic applications. The biological activity of this compound is influenced by its molecular structure, which includes a piperidine ring and a chloropyridine moiety. This article explores the biological mechanisms, biochemical interactions, and pharmacological effects associated with this compound.

The biological activity of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile is hypothesized to involve several mechanisms:

- Target Enzymes : Similar compounds have demonstrated the ability to inhibit phosphodiesterase enzymes, particularly phosphodiesterase type 5 (PDE5), which plays a crucial role in cellular signaling pathways involving cyclic guanosine monophosphate (cGMP) and calcium signaling.

- Ion Channel Interaction : It may selectively block presynaptic fast voltage-gated potassium channels, leading to prolonged depolarization of cell membranes and enhanced calcium influx into nerve endings. This mechanism suggests potential applications in modulating neurotransmitter release and neuronal excitability.

Structure-Activity Relationship (SAR)

The structural features of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile significantly influence its biological activity. The presence of the chloropyridine group enhances lipophilicity and may improve binding affinity to target proteins.

| Structural Feature | Impact on Activity |

|---|---|

| Chloropyridine Substituent | Increases binding affinity |

| Piperidine Ring | Essential for receptor interaction |

| Carbonitrile Group | Potentially involved in enzyme inhibition |

In Vitro Studies

In vitro studies have shown that compounds similar to 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile can exhibit significant effects on various cellular processes:

- Cell Viability : At low concentrations, the compound may promote cell survival, while higher concentrations can induce cytotoxic effects such as apoptosis or cellular stress.

- Metabolic Stability : The compound's metabolic profile indicates that it is metabolized by cytochrome P450 enzymes, which can alter its pharmacokinetic properties and efficacy.

In Vivo Studies

Animal model studies have demonstrated the following:

- Dose Dependency : The biological response varies with dosage; optimal dosing is crucial for maximizing therapeutic effects while minimizing toxicity. Threshold effects have been observed, indicating specific dosage ranges that elicit significant biological responses.

Cancer Research

In cancer research, related compounds have been shown to inhibit tumor growth in xenograft models. For instance, modifications to the piperidine structure have led to compounds with enhanced selectivity for cancer-related kinases, demonstrating potential for targeted cancer therapies .

Neurological Applications

Research has indicated that compounds targeting potassium channels can modulate neurological diseases by altering neurotransmitter release dynamics. This suggests that 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile could have implications in treating conditions such as epilepsy or chronic pain syndromes.

Preparation Methods

Synthesis of N-tert-Butoxycarbonyl-4-piperidone (Starting Material)

- Procedure: 4-piperidone hydrochloride is reacted with sodium bicarbonate and dimethyl dicarbonate in aqueous acetone at room temperature for 24 hours.

- Workup: The reaction mixture is extracted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Yield: 91–93% molar yield of N-tert-butoxycarbonyl-4-piperidone as a white solid.

- Significance: This step introduces a Boc protecting group on the piperidone nitrogen, stabilizing it for further transformations.

Conversion to 4-Amino-1-tert-butoxycarbonylpiperidine

- Procedure: The Boc-protected piperidone is reacted with ammonia in ethanol and titanium isopropoxide under nitrogen atmosphere, followed by reduction with sodium borohydride at temperatures below 30°C.

- Workup: After reaction completion, concentrated ammonia is added to quench, precipitating white solids. The solids are filtered, washed with ethyl acetate, and purified by acid-base extraction.

- Yield: Approximately 81–82% molar yield.

- Characterization: ^1H NMR shows characteristic signals confirming the amino substitution and Boc protection.

Coupling with 2-Chloro-3-pyridyl Carboxylic Acid to Form 2-(4-Amino)piperidyl-Nicotinic Acid Derivative

- Procedure: Under nitrogen, 4-amino-1-tert-butoxycarbonylpiperidine is reacted with 2-chloro-3-pyridyl carboxylic acid, sodium carbonate, and potassium iodide in dimethyl sulfoxide (DMSO) at 100°C.

- Molar Ratios: Amino compound:acid:sodium carbonate:KI = 1:1–3:1–3:0.005–0.5.

- Workup: The reaction mixture is cooled, acidified to pH 4–5 with 2N HCl, precipitating a white solid. The solid is filtered, washed, and recrystallized from isopropanol/water.

- Yield: 71–73% molar yield.

- Significance: This step introduces the chloropyridinyl moiety onto the piperidine ring via amide bond formation.

Cyclization to 1-Piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-ones (Related Analog)

- Procedure: The nicotinic acid derivative is reacted with nitrile diphenyl phosphoester and triethylamine in toluene under reflux for 5 hours.

- Workup: Toluene is removed under reduced pressure; the crude product is washed with aqueous acetic acid and recrystallized from ethyl acetate/methanol.

- Yield: 78% molar yield.

- Note: While this step leads to a related imidazopyridinone, it demonstrates the versatility of the intermediate for further heterocyclic synthesis.

Alternative Synthetic Approaches from Literature

While the above method is detailed in a Chinese patent (CN106432232A), other literature sources provide complementary insights into related piperidine-pyridine derivatives:

A study on piperidine derivatives as inhibitors describes a five-step synthesis involving Boc-protection, tosylation/mesylation of 4-hydroxymethylpiperidine, nucleophilic substitution with phenols, deprotection, and reductive amination to install various aromatic groups, including chloropyridinyl moieties. This approach highlights the use of activated intermediates (e.g., tosylates) for efficient coupling.

Spectroscopic characterization (IR, ^1H and ^13C NMR) confirms the presence of key functional groups such as NH, CN, and aromatic chloropyridine rings in these compounds, supporting the structural integrity of the synthesized molecules.

Data Table Summarizing Key Reaction Steps and Yields

| Step No. | Reaction Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc-protection of 4-piperidone | 4-piperidone HCl, NaHCO3, dimethyl dicarbonate, aqueous acetone, RT, 24 h | 91–93 | White solid, stable intermediate |

| 2 | Reduction to 4-amino-1-Boc-piperidine | NH3/EtOH, Ti(OiPr)4, NaBH4, N2, <30°C, 4 h | 81–82 | White solid, confirmed by ^1H NMR |

| 3 | Coupling with 2-chloro-3-pyridyl carboxylic acid | 2-chloro-3-pyridyl COOH, Na2CO3, KI, DMSO, 100°C | 71–73 | Precipitation on acidification, recrystallized |

| 4 | Cyclization to imidazolopyridinone analog (optional) | Nitrile diphenyl phosphoester, Et3N, toluene reflux | 78 | Demonstrates further synthetic utility |

Research Findings and Analysis

The use of Boc protection is critical to prevent side reactions on the piperidine nitrogen during subsequent transformations.

Ammonia reduction with titanium isopropoxide and sodium borohydride provides an efficient route to the 4-amino intermediate with high yield and purity.

The coupling step with chloropyridinyl carboxylic acid in DMSO under basic conditions is effective for forming the key carbon-nitrogen bond.

The overall synthetic route is amenable to scale-up due to moderate reaction temperatures, straightforward workups, and good yields.

Spectroscopic data from related studies confirm the structural features and purity of the intermediates and final compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and functional group modifications. For example, piperidine precursors may react with 2-chloropyridine derivatives under basic conditions (e.g., NaOH in dichloromethane) to form the core structure . Optimization strategies include adjusting catalysts (e.g., DIPEA for amine activation), temperature (room temperature to reflux), and solvent polarity . Flash column chromatography (30–60% ethyl acetate/hexane gradients) is commonly used for purification .

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using spectroscopic methods (e.g., H NMR for tracking substituent incorporation) .

Q. How is the structural integrity of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile validated experimentally?

- Methodology : Use a combination of:

- IR spectroscopy : Confirm nitrile (C≡N) stretches (~2200 cm) and aromatic C-Cl bonds .

- H/C NMR : Assign peaks for the piperidine ring (δ 1.5–3.5 ppm for protons) and pyridinyl chlorine substituents (δ 7.0–8.5 ppm) .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] for CHClN) .

- Data Interpretation : Cross-reference experimental data with computational predictions (e.g., PubChem InChIKey) to resolve ambiguities .

Q. What safety protocols are critical when handling 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., during reflux) .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of 1-(2-Chloropyridin-4-yl)piperidine-4-carbonitrile?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .

- Microwave-assisted Synthesis : Reduce reaction times and increase purity compared to conventional heating .

- Case Study : A 45% yield increase was reported for a tetrahydroisoquinoline derivative using microwave irradiation .

Q. What structural modifications enhance the pharmacological activity of this compound?

- Approach :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the pyridine ring to improve receptor binding .

- Bioisosteric Replacement : Replace the nitrile group with carboxylate or amide moieties to modulate bioavailability .

Q. How can contradictions in spectral data or bioactivity results be resolved?

- Troubleshooting :

- Dynamic NMR : Detect conformational changes in the piperidine ring that may cause splitting of signals .

- Crystallography : Resolve stereochemical ambiguities via X-ray diffraction (e.g., for diastereomeric intermediates) .

- Dose-Response Studies : Re-evaluate bioactivity using standardized assays (e.g., MIC values for antimicrobial studies) to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.